2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a benzothiazole-piperazine hybrid compound characterized by a 4-methoxyphenylthio group at the ethanone position and a 6-nitro-substituted benzo[d]thiazole moiety on the piperazine ring. Its synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in analogous compounds (e.g., coupling of bromoethanone intermediates with thiols under basic conditions) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-28-15-3-5-16(6-4-15)29-13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)30-20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUZIURSCMPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological properties of this compound, including its mechanisms of action, synthesis, and applications in drug discovery.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a methoxyphenyl thioether and a nitrobenzo[d]thiazole moiety. This structural diversity is believed to contribute to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 372.44 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. Key steps include:
- Formation of the Thioether : Reacting 4-methoxyphenyl thiol with a suitable electrophile.
- Piperazine Derivative Synthesis : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
- Coupling with Nitrobenzo[d]thiazole : The final step involves coupling the piperazine derivative with 6-nitrobenzo[d]thiazole to form the target compound.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties, suggesting that this compound may also demonstrate similar effects.
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cell lines. In vitro studies reveal:
- Mechanism of Action : The nitro group can undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. This mechanism is crucial for its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Significant cytotoxicity observed |
| SK-Hep-1 (Liver) | 3.5 | Moderate cytotoxicity |
| NUGC-3 (Gastric) | 4.0 | High efficacy |
Neuroprotective Effects
Recent studies suggest that related thiazole derivatives exhibit neuroprotective properties, potentially making this compound a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
- A study published in PMC9502297 highlighted the broad-spectrum antimicrobial activity of benzothiazole derivatives, suggesting that modifications like those present in our compound could enhance efficacy against resistant strains .
- Another investigation focused on the anticancer effects of thiazolidinone derivatives, revealing significant inhibition of cell proliferation in various cancer models, which may be applicable to our compound due to structural similarities .
- A comparative analysis of thiazole derivatives demonstrated their potential as multi-target drugs in cancer therapy, indicating that our compound may also exhibit such properties through its diverse functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise as a pharmaceutical agent, particularly due to its structural features that allow for diverse biological interactions.
1. Antimicrobial Activity
Research has indicated that thiazole derivatives, including the compound , possess potent antimicrobial properties. A study conducted by Mhaske et al. (2014) synthesized various thiazole derivatives and assessed their antimicrobial efficacy, revealing that many exhibited moderate to excellent activity against a range of microbial strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| 5e | E. coli | Excellent |
| 5k | S. aureus | Moderate |
| 5g | P. aeruginosa | Excellent |
2. Antitumor Properties
Thiazole derivatives have been studied for their antitumor effects. Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial function . The specific compound may exhibit similar effects, warranting further investigation into its anticancer potential.
Pharmacological Insights
The pharmacokinetic profile of thiazole derivatives indicates their potential as therapeutic agents, with studies showing favorable absorption and distribution characteristics.
1. Mechanism of Action
Thiazole derivatives are known to interact with various biological targets, leading to multiple pharmacological effects such as:
- Antioxidant activity : Protecting cells from oxidative stress.
- Anti-inflammatory effects : Reducing inflammation markers in vitro and in vivo studies.
- Neuroprotective effects : Potentially beneficial in neurodegenerative diseases through modulation of neuroinflammatory pathways .
Material Science Applications
Beyond medicinal uses, the compound's unique chemical structure allows for applications in material science.
1. Development of Functional Materials
The synthesis of thiazole-based compounds has been explored for creating materials with specific electronic properties. For instance, their incorporation into polymer matrices can enhance conductivity and thermal stability, making them suitable for use in sensors and electronic devices.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Screening
In a systematic evaluation of synthesized thiazole derivatives, researchers explored their effectiveness against various pathogens. The results indicated that compounds structurally similar to 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibited significant antimicrobial activity, suggesting potential for development into new antimicrobial agents .
Case Study 2: Antitumor Activity
A study focusing on the cytotoxic effects of thiazole derivatives on cancer cell lines demonstrated that these compounds could induce cell cycle arrest and apoptosis. The findings support further exploration into the therapeutic potential of similar structures in oncology .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its 6-nitrobenzo[d]thiazole and 4-methoxyphenylthio groups. Below is a comparative analysis with key analogues:
Key Observations:
- Electron-Withdrawing Effects : The 6-nitro group on the benzothiazole ring enhances electron-withdrawing properties compared to unsubstituted (6a) or ethoxy-substituted derivatives (e.g., 941869-25-6 ). This may improve binding to targets like kinases or DNA .
- Solubility: The 4-methoxyphenylthio group increases hydrophilicity relative to non-polar phenylthio (6a) or halogenated analogues (e.g., 4-chlorophenyl in ).
Pharmacological Comparison
While direct activity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
Inferred Properties of the Target Compound:
- Anticancer Potential: The 6-nitro group may enhance DNA damage via radical formation, similar to nitroaromatic agents .
- Enzyme Inhibition : The 4-methoxyphenylthio group could improve selectivity for MMPs or kinases, as seen in .
- Synergistic Effects : Dual modulation of benzothiazole (DNA binding) and piperazine (cellular permeability) may amplify efficacy compared to simpler derivatives like 6a.
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling reactions (e.g., using 6-nitrobenzo[d]thiazol-2-amine) .
- Step 2: Piperazine ring functionalization via nucleophilic substitution or coupling reactions to introduce the ethanone-thioether moiety .
- Step 3: Thioether linkage formation using alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) .
Intermediates are characterized using:
- ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (EI/ESI-MS) to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis to validate purity (e.g., C, H, N, S content) .
Basic: Which spectroscopic methods are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Essential for identifying proton environments (e.g., aromatic, piperazine, thioether groups) and carbon hybridization . Example: Piperazine CH₂ groups resonate at δ ~2.5–3.5 ppm in DMSO-d₆ .
- FT-IR : Confirms functional groups like C=O (stretch ~1680–1720 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) .
- X-ray crystallography : Resolves absolute stereochemistry and molecular packing, if single crystals are obtainable .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature control : Higher yields (e.g., >80%) are achieved at 70–80°C for thioether formation, minimizing side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of nucleophilic piperazine intermediates .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from by-products like unreacted thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
